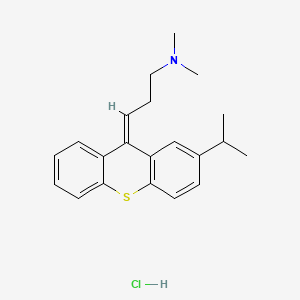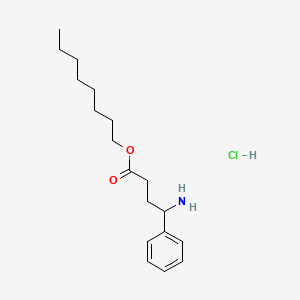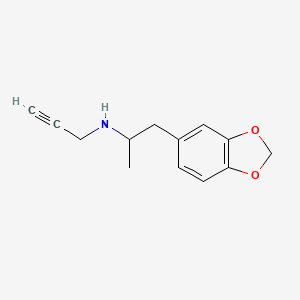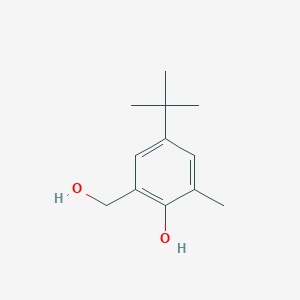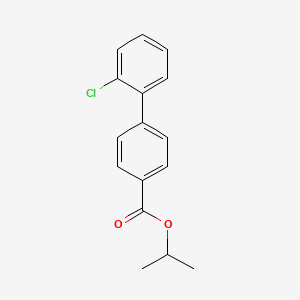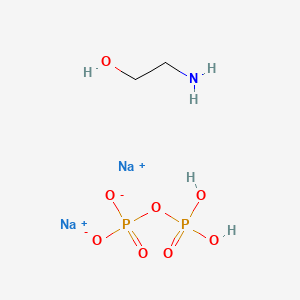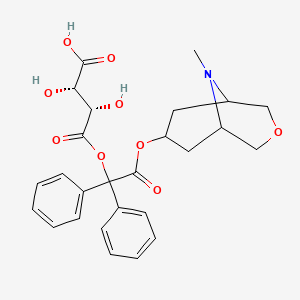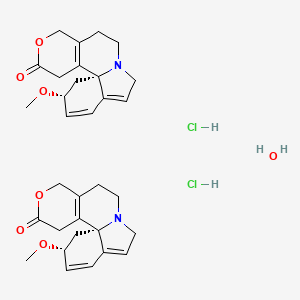
2,5-Dimethoxy-4-(1-pyrrolidinyl)benzenediazonium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethoxy-4-(1-pyrrolidinyl)benzenediazonium tetrafluoroborate is a diazonium salt that has garnered interest in various fields of scientific research. This compound is known for its unique chemical structure, which includes a diazonium group attached to a benzene ring substituted with methoxy groups and a pyrrolidinyl group. The tetrafluoroborate anion serves as a counterion to stabilize the diazonium cation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxy-4-(1-pyrrolidinyl)benzenediazonium tetrafluoroborate typically involves the diazotization of 2,5-dimethoxy-4-(1-pyrrolidinyl)aniline. The process begins with the nitration of 2,5-dimethoxyaniline, followed by reduction to obtain the corresponding amine. This amine is then subjected to diazotization using nitrous acid in the presence of tetrafluoroboric acid to yield the desired diazonium salt .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, concentration, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxy-4-(1-pyrrolidinyl)benzenediazonium tetrafluoroborate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halide salts (e.g., NaCl, NaBr), hydroxides (e.g., NaOH), and cyanides (e.g., NaCN). These reactions are typically carried out in aqueous or alcoholic solutions at low temperatures.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base such as sodium acetate.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used under acidic conditions.
Major Products Formed
Substitution Reactions: Halogenated, hydroxylated, or cyanated derivatives of the original compound.
Coupling Reactions: Azo compounds with extended conjugation.
Reduction Reactions: Aniline derivatives.
Scientific Research Applications
2,5-Dimethoxy-4-(1-pyrrolidinyl)benzenediazonium tetrafluoroborate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in the labeling of biomolecules for detection and imaging purposes.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dimethoxy-4-(1-pyrrolidinyl)benzenediazonium tetrafluoroborate involves the formation of reactive intermediates, such as aryl radicals or cations, upon decomposition of the diazonium group. These intermediates can then participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethoxy-4-(1-pyrrolidinyl)benzenediazonium chloride
- 2,5-Dimethoxy-4-(1-pyrrolidinyl)benzenediazonium sulfate
- 2,5-Dimethoxy-4-(1-pyrrolidinyl)benzenediazonium nitrate
Uniqueness
The tetrafluoroborate anion in 2,5-Dimethoxy-4-(1-pyrrolidinyl)benzenediazonium tetrafluoroborate provides enhanced stability compared to other diazonium salts. This stability makes it particularly useful in reactions that require controlled decomposition of the diazonium group. Additionally, the presence of methoxy and pyrrolidinyl groups imparts unique electronic and steric properties, influencing the reactivity and selectivity of the compound in various chemical reactions.
Properties
CAS No. |
52018-21-0 |
|---|---|
Molecular Formula |
C12H16BF4N3O2 |
Molecular Weight |
321.08 g/mol |
IUPAC Name |
2,5-dimethoxy-4-pyrrolidin-1-ylbenzenediazonium;tetrafluoroborate |
InChI |
InChI=1S/C12H16N3O2.BF4/c1-16-11-8-10(15-5-3-4-6-15)12(17-2)7-9(11)14-13;2-1(3,4)5/h7-8H,3-6H2,1-2H3;/q+1;-1 |
InChI Key |
NTPPWURWYBWXKW-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.COC1=CC(=C(C=C1[N+]#N)OC)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


